molecular formula C9H6Br3N3 B6344641 3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240573-84-5

3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole

Cat. No. B6344641
CAS RN: 1240573-84-5
M. Wt: 395.88 g/mol
InChI Key: OTORMHCQEGYKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole, also known as DBPT, is a triazole-based organic compound used in a variety of scientific research applications. It is a dibrominated triazole with a brominated phenylmethyl group attached to the 1-position of the 1H-1,2,4-triazole ring. DBPT has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have gained significant attention in the field of medicinal chemistry due to their broad range of biological activities. These compounds have been explored for their potential uses in treating various diseases, including inflammatory conditions, platelet aggregation disorders, microbial infections, tuberculosis, tumors, and viral infections. The structural versatility of triazole derivatives allows for extensive chemical modifications, leading to the development of new drugs with improved efficacy and safety profiles. The ongoing research aims to discover more efficient and sustainable synthetic methods for these compounds, addressing the challenges posed by new diseases and drug-resistant pathogens (Ferreira et al., 2013).

Antimicrobial and Antifungal Properties

Recent studies have highlighted the antimicrobial and antifungal properties of 1,2,4-triazole derivatives, demonstrating their effectiveness against a wide range of pathogens. These compounds have shown promising results in combating bacterial and fungal infections, including those caused by Staphylococcus aureus and Candida albicans. The ongoing research in this area focuses on identifying new synthetic pathways and biological activities for 1,2,4-triazoles, aiming to develop novel therapeutic agents to address the growing issue of antimicrobial resistance (Ohloblina, 2022).

Synthetic Strategies for Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives, including 1,4-disubstituted variants, has been a subject of extensive research due to their significance in drug discovery and material science. The copper(I)-catalyzed azide-alkyne cycloaddition reaction, also known as the click reaction, has emerged as a key method for synthesizing these compounds. This approach offers several advantages, such as high selectivity, wide scope, and excellent yields, making it an attractive option for the development of new biologically active triazoles (Kaushik et al., 2019).

Eco-friendly Synthesis of Triazoles

Advancements in the eco-friendly synthesis of 1,2,3-triazoles have been reported, focusing on microwave irradiation methods and the use of easily recoverable catalysts. These environmentally friendly procedures offer benefits such as reduced reaction times, simpler work-up, and higher yields compared to traditional methods. The adoption of such green chemistry approaches is crucial for the sustainable development of triazole-based pharmaceuticals and other applications (de Souza et al., 2019).

properties

IUPAC Name

3,5-dibromo-1-[(3-bromophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br3N3/c10-7-3-1-2-6(4-7)5-15-9(12)13-8(11)14-15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTORMHCQEGYKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.